3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
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Overview
Description
3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a complex organic compound that features a benzofuran ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves the reaction of benzofuran derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 2-acetylbenzofuran with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The benzofuran and pyridine rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazoles
- 3-(Benzofuran-2-yl)-5-phenyl-4,5-dihydro-isoxazoles
- 1-Benzofuran-2-yl-3-phenyl-prop-2-en-1-ones
Uniqueness
3-(1-Benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to the presence of both benzofuran and pyridine rings, which confer distinct electronic and steric properties. These features enhance its potential as a versatile intermediate in organic synthesis and its ability to interact with various biological targets .
Properties
Molecular Formula |
C16H10N2O2 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C16H10N2O2/c17-9-13(12-5-3-7-18-10-12)16(19)15-8-11-4-1-2-6-14(11)20-15/h1-8,10,13H |
InChI Key |
MUGCIELGGWLAMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C(C#N)C3=CN=CC=C3 |
Origin of Product |
United States |
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